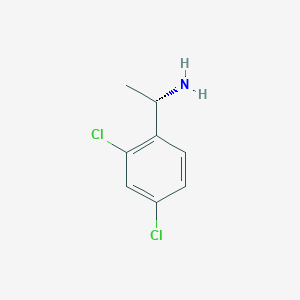

(S)-1-(2,4-Dichlorophenyl)ethanamine

Description

BenchChem offers high-quality (S)-1-(2,4-Dichlorophenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(2,4-Dichlorophenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(2,4-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVZHZAOWDHBOU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368818 | |

| Record name | (S)-1-(2,4-Dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133492-69-0 | |

| Record name | (S)-1-(2,4-Dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-1-(2,4-Dichlorophenyl)ethanamine chemical properties

An In-Depth Technical Guide to the Chemical Properties of (S)-1-(2,4-Dichlorophenyl)ethanamine

Introduction

(S)-1-(2,4-Dichlorophenyl)ethanamine is a chiral primary amine of significant interest to the scientific community, particularly those in drug discovery and fine chemical synthesis. Its structural features—a stereogenic center directly attached to a dichlorinated phenyl ring—make it a valuable and versatile building block for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, analytical characterization, reactivity, and applications, offering a technical resource for researchers and development professionals. Understanding these core attributes is essential for its effective utilization in the synthesis of novel pharmaceutical agents and other high-value chemical entities.

Chemical Identity and Molecular Structure

The precise identification and structural elucidation of a chiral molecule are foundational to its application in stereospecific synthesis.

The molecule's structure consists of an ethylamine backbone with a phenyl group attached to the first carbon. This carbon is a chiral center, conferring stereoisomerism. The phenyl ring is substituted with two chlorine atoms at positions 2 and 4. The "(S)" designation specifies the absolute configuration at the chiral center according to the Cahn-Ingold-Prelog priority rules.

Sources

(S)-1-(2,4-Dichlorophenyl)ethanamine CAS number

An In-depth Technical Guide to (S)-1-(2,4-Dichlorophenyl)ethanamine: A Key Chiral Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (S)-1-(2,4-Dichlorophenyl)ethanamine, a chiral amine of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereoselective synthesis, and critical applications, offering field-proven insights into its utilization as a strategic building block for novel therapeutics.

Introduction: The Significance of Stereochemistry in Pharmacology

(S)-1-(2,4-Dichlorophenyl)ethanamine is a chiral primary amine that has emerged as a valuable intermediate in medicinal chemistry. The specific spatial arrangement of its substituents—the (S)-configuration at the chiral center—is crucial, as enantiomers of a drug molecule often exhibit profound differences in pharmacological activity, metabolic fate, and toxicity. The defined stereochemistry of this compound is essential for creating stereospecific interactions with biological targets, leading to the development of more potent and selective drugs with potentially fewer side effects.[1] This guide will explore the technical nuances of this important molecule, from its fundamental properties to its synthesis and application.

Chemical Identity and Physicochemical Properties

Precise identification of a chemical entity is the foundation of reproducible scientific research. (S)-1-(2,4-Dichlorophenyl)ethanamine is identified by several key descriptors.

Chemical Structure

Caption: 2D structure of (S)-1-(2,4-Dichlorophenyl)ethanamine.

Identifiers and Properties

| Identifier/Property | Value | Source |

| CAS Number | 133492-69-0 | [2] |

| CAS Number (HCl Salt) | 844647-34-3 | [3] |

| IUPAC Name | (1S)-1-(2,4-dichlorophenyl)ethanamine | [2] |

| Molecular Formula | C₈H₉Cl₂N | [2] |

| Molecular Weight | 190.07 g/mol | [2][4] |

| SMILES | CN | [2] |

| InChI Key | OUVZHZAOWDHBOU-YFKPBYRVSA-N | [2] |

| Appearance | Pale brown liquid (for the (R)-enantiomer) | [5] |

| Boiling Point (racemate) | 256.4 ± 25.0 °C at 760 mmHg | [4] |

| Density (racemate) | 1.26–1.3 g/cm³ at 25 °C | [4] |

| Solubility | Low in water; Soluble in common organic solvents like ethanol and dichloromethane. | [6] |

Note: Some physical properties listed are for the racemic mixture or the corresponding (R)-enantiomer and are expected to be very similar for the (S)-enantiomer.

Stereoselective Synthesis: Strategies and Methodologies

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development.[7] Two primary strategies are employed for obtaining (S)-1-(2,4-Dichlorophenyl)ethanamine: asymmetric synthesis and chiral resolution . The choice between these methods often depends on factors like scale, cost, and the availability of starting materials and catalysts.

Asymmetric Synthesis via Ketone Reduction

Asymmetric synthesis aims to create the desired stereoisomer directly. A highly effective approach for producing chiral amines is the asymmetric reduction of a prochiral ketone precursor, in this case, 1-(2,4-dichlorophenyl)ethanone. This method often employs biocatalysts, such as ketoreductases (KREDs), which offer exceptional enantioselectivity and operate under mild conditions.

The causality for choosing a biocatalytic route lies in its high efficiency and specificity. Enzymes like KREDs, often derived from organisms such as Scheffersomyces stipitis, can selectively deliver a hydride to one face of the carbonyl group, yielding the desired chiral alcohol with high enantiomeric excess (ee).[8] This alcohol is then converted to the amine.

Caption: Workflow for asymmetric synthesis of (S)-1-(2,4-Dichlorophenyl)ethanamine.

-

Asymmetric Reduction: The precursor, 2-chloro-1-(2,4-dichlorophenyl)ethanone, can be asymmetrically reduced using a suitable ketoreductase to yield the chiral alcohol, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, with high enantioselectivity.[8][9] A similar strategy can be applied to 1-(2,4-dichlorophenyl)ethanone to obtain the corresponding (S)-alcohol.

-

Activation of the Hydroxyl Group: The hydroxyl group of the resulting chiral alcohol is a poor leaving group and must be activated. This can be achieved by conversion to a mesylate or tosylate.

-

Nucleophilic Substitution: The activated alcohol is then subjected to nucleophilic substitution with an azide source (e.g., sodium azide). This reaction proceeds with inversion of stereochemistry.

-

Reduction of the Azide: The resulting chiral azide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation, yielding the final product, (S)-1-(2,4-Dichlorophenyl)ethanamine.

-

Purity Validation: At each critical step, particularly after the final reduction, the enantiomeric purity must be confirmed using a self-validating analytical method like chiral High-Performance Liquid Chromatography (HPLC).[10][11]

Chiral Resolution of a Racemic Mixture

Chiral resolution is a classical and industrially relevant technique for separating enantiomers from a racemic mixture. This method involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

The choice of a resolving agent is critical and is often determined empirically. Common agents for resolving amines include chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid.[12]

Caption: Workflow for chiral resolution via diastereomeric salt formation.

-

Salt Formation: Dissolve the racemic 1-(2,4-dichlorophenyl)ethanamine in a suitable solvent. Add a stoichiometric amount (often 0.5 to 1.0 equivalents) of the chiral resolving agent (e.g., (+)-dibenzoyltartaric acid).[12]

-

Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The choice of solvent is crucial for achieving efficient separation.

-

Isolation: Isolate the precipitated crystals by filtration. The crystals will be enriched in one diastereomer.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the resolving agent and liberate the free enantiopure amine.

-

Extraction and Purification: Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the purified (S)-enantiomer.

-

Validation: The enantiomeric excess (ee) of the final product must be determined by chiral HPLC to validate the success of the resolution.[13]

Applications in Drug Development and Medicinal Chemistry

(S)-1-(2,4-Dichlorophenyl)ethanamine is a key precursor in the synthesis of various pharmacologically active molecules. Its dichlorophenyl moiety and chiral amine functionality make it a versatile scaffold for targeting a range of biological systems.

-

CNS-Active Compounds: This chiral amine is a building block for ligands targeting central nervous system (CNS) receptors. For instance, it is used in the synthesis of compounds that interact with sigma (σ) receptors, which are implicated in neurological and psychiatric disorders. Agonists of these receptors have shown antidepressant-like effects in preclinical models, highlighting the therapeutic potential of derivatives of this amine.[1]

-

Antifungal Agents: The 1-(2,4-dichlorophenyl)ethyl scaffold is a core component of several important antifungal drugs, such as miconazole and econazole.[8][14] The synthesis of these agents often involves intermediates derived from precursors like 2-chloro-1-(2,4-dichlorophenyl)ethanone. The corresponding chiral amine can be a valuable starting material for novel antifungal candidates.

-

Enzyme Inhibitors: Enantiomers of complex molecules derived from this scaffold have shown potent and stereoselective inhibition of enzymes. For example, the (R)-enantiomer of an ethoxy octanoic acid derivative containing the 1-(2,4-dichlorophenyl) moiety was found to be a significantly more potent inhibitor of allene oxide synthase than its (S)-counterpart, demonstrating the critical importance of stereochemistry.[10]

-

Cannabinoid Receptor Inverse Agonists: The 1-(2,4-dichlorophenyl) group is present in potent inverse agonists of the cannabinoid-1 (CB1) receptor.[15] These compounds have been investigated for their potential as anti-obesity agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (S)-1-(2,4-Dichlorophenyl)ethanamine and its derivatives. Based on data for the related compound 2,4-dichlorophenethylamine, it should be handled with care.

-

GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[16]

-

Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and avoid inhalation of vapors or direct contact with skin and eyes.[16] Store in a cool, dry place in a tightly sealed container.[6]

Conclusion

(S)-1-(2,4-Dichlorophenyl)ethanamine stands out as a chiral building block of high strategic value in drug discovery and development. Its utility is rooted in the critical role of stereochemistry in determining pharmacological outcomes. A thorough understanding of its properties and the available stereoselective synthetic routes—whether through elegant asymmetric catalysis or robust chiral resolution—empowers chemists to design and create novel, potent, and selective therapeutic agents. The self-validating nature of these synthetic protocols, underscored by rigorous analytical confirmation of enantiomeric purity, ensures the integrity and reproducibility of research, paving the way for the next generation of medicines.

References

-

Moldb. (S)-1-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride.

-

Benchchem. (S)-1-(3,4-Dichlorophenyl)ethanamine.

-

Smolecule. 1-(2,4-Dichlorophenyl)ethanamine.

-

PubChem. (S)-1-(2,4-Dichlorophenyl)ethanamine.

-

PubChem. 2,4-Dichlorophenethylamine.

-

ResearchGate. Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045.

-

MakeChem Inc. (1R)-1-(2,4-Dichlorophenyl)ethanamine.

-

ResearchGate. Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol.

-

National Center for Biotechnology Information. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.

-

Google Patents. Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

-

Methylamine Supplier. 1-(2,4-Dichlorophenyl)-Ethylamine.

-

Yale University, Ellman Laboratory. Asymmetric Synthesis of Amines.

-

Onyx Scientific. Chiral Resolution Screening.

-

PubMed. Asymmetric synthesis and stereochemical structure-activity relationship of (R)- and (S)-8-[1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethoxy] octanoic acid heptyl ester, a potent inhibitor of allene oxide synthase.

-

Frontiers in Chemistry. Recent advances in catalytic asymmetric synthesis.

-

Chiral Technology Korea. [Application]alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.

-

University of Bath. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.

-

PubMed. Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist.

-

MDPI. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells.

-

MDPI. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

Sources

- 1. (S)-1-(3,4-Dichlorophenyl)ethanamine|CAS 150025-93-7 [benchchem.com]

- 2. (S)-1-(2,4-Dichlorophenyl)ethanamine | C8H9Cl2N | CID 2496562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 844647-34-3 | (S)-1-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride - Moldb [moldb.com]

- 4. Buy 1-(2,4-Dichlorophenyl)ethanamine | 89981-75-9 [smolecule.com]

- 5. make-chem.com [make-chem.com]

- 6. 1-(2,4-Dichlorophenyl)-Ethylamine: Properties, Uses, Safety Data & Supplier Guide | Buy High Purity Chemicals Online China [nj-finechem.com]

- 7. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric synthesis and stereochemical structure-activity relationship of (R)- and (S)-8-[1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethoxy] octanoic acid heptyl ester, a potent inhibitor of allene oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 씨티케이 - [Application]alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol [ct-k.com]

- 12. onyxipca.com [onyxipca.com]

- 13. mdpi.com [mdpi.com]

- 14. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]

- 15. Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2,4-Dichlorophenethylamine | C8H9Cl2N | CID 142938 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-1-(2,4-Dichlorophenyl)ethanamine synthesis pathways

An In-depth Technical Guide to the Synthesis of (S)-1-(2,4-Dichlorophenyl)ethanamine

Introduction

(S)-1-(2,4-Dichlorophenyl)ethanamine is a critical chiral building block in the pharmaceutical industry. Its stereochemically defined structure makes it an invaluable intermediate for the synthesis of various active pharmaceutical ingredients (APIs), particularly antifungal agents. The precise orientation of the amine group is often crucial for the molecule's biological activity and efficacy. Consequently, the development of efficient, scalable, and stereoselective synthetic pathways to access the (S)-enantiomer is of paramount importance for researchers and drug development professionals.

This guide provides a comprehensive overview of the core strategies for synthesizing (S)-1-(2,4-Dichlorophenyl)ethanamine. We will delve into the mechanistic underpinnings of asymmetric synthesis routes, including both cutting-edge biocatalytic methods and established chemo-catalytic approaches. Furthermore, we will explore the classical yet robust strategy of chiral resolution of the corresponding racemic mixture. Each pathway is evaluated not just for its chemical efficiency but also for its practicality in a development and manufacturing context, considering factors such as yield, enantiomeric purity, and scalability.

Chapter 1: Retrosynthetic Overview

A retrosynthetic analysis of (S)-1-(2,4-Dichlorophenyl)ethanamine reveals three primary strategic disconnections. These strategies form the foundation of the synthetic approaches discussed in this guide. The choice of strategy often depends on available technology, cost of goods, and desired purity profile.

Caption: High-level retrosynthetic strategies for (S)-1-(2,4-Dichlorophenyl)ethanamine.

Chapter 2: Asymmetric Synthesis Pathways

Asymmetric synthesis aims to create the desired stereocenter selectively, offering an elegant and often more efficient alternative to resolving a racemic mixture. Both biocatalytic and chemo-catalytic methods have proven highly effective.

Biocatalytic Asymmetric Reduction followed by Amination

This chemo-enzymatic approach leverages the exquisite stereoselectivity of enzymes, particularly ketoreductases (KREDs), to produce a chiral alcohol intermediate with very high enantiomeric excess (ee).[1][2][3] This intermediate is then chemically converted to the target amine.

Causality: KREDs, utilizing a cofactor such as NADPH, deliver a hydride to one specific prochiral face of the ketone's carbonyl group, dictated by the three-dimensional structure of the enzyme's active site.[1] This biological recognition leads to the formation of predominantly one enantiomer of the alcohol. This method is favored for its high selectivity (>99% ee is common), mild reaction conditions, and alignment with green chemistry principles.[3]

Caption: Workflow for the chemo-enzymatic synthesis of the target amine.

Experimental Protocol: Enzymatic Reduction [2]

-

Biocatalyst Preparation: Recombinant E. coli expressing a ketoreductase mutant (e.g., LK08 from Lactobacillus kefiri) is cultured and harvested. The cells can be used as a whole-cell catalyst.

-

Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 6.5-7.5) is prepared.

-

Reagents: 2-chloro-1-(2,4-dichlorophenyl)ethanone (substrate), NADP⁺ (cofactor), isopropanol (co-substrate for cofactor regeneration), and the whole-cell biocatalyst are added to the reaction vessel.

-

Execution: The reaction is maintained at an optimal temperature (e.g., 30-35 °C) with gentle agitation. The reaction progress is monitored by HPLC.

-

Workup & Isolation: Once the substrate is consumed, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Products typically achieve >99% conversion and >99% ee.[2]

The subsequent conversion of the chiral alcohol to the amine involves standard organic transformations, such as activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate) followed by nucleophilic substitution with an amine source.

Asymmetric Reductive Amination

This strategy directly converts the prochiral ketone, 2,4-dichloroacetophenone, into the chiral amine in a single conceptual step. This is often achieved using a chiral auxiliary, such as the well-established Ellman auxiliary (tert-butanesulfinamide), or a transition-metal catalyst with a chiral ligand.[4]

Causality: The use of a chiral auxiliary like (R)-tert-butanesulfinamide involves the initial formation of a tert-butanesulfinyl imine intermediate. The bulky tert-butyl group effectively shields one face of the C=N double bond. Subsequent reduction with a hydride reagent (e.g., NaBH₄) occurs preferentially from the less sterically hindered face, leading to high diastereoselectivity.[4] Finally, acidic hydrolysis cleaves the auxiliary to yield the desired chiral primary amine.

Experimental Protocol: Ellman Auxiliary Method

-

Imine Formation: 2,4-dichloroacetophenone and (R)-tert-butanesulfinamide are condensed in the presence of a Lewis acid catalyst (e.g., Ti(OEt)₄) in an anhydrous solvent like THF. The reaction is typically heated to drive the formation of the N-sulfinyl imine.

-

Diastereoselective Reduction: The reaction is cooled (e.g., to -48 °C or -78 °C), and a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise. The low temperature enhances the diastereoselectivity of the hydride attack.

-

Auxiliary Cleavage: After the reduction is complete, the reaction is quenched, and a strong acid (e.g., HCl in methanol) is added to hydrolyze the sulfinamide bond.

-

Workup & Isolation: Standard aqueous workup and extraction, followed by crystallization or chromatography, affords the hydrochloride salt of (S)-1-(2,4-Dichlorophenyl)ethanamine.[5]

Chapter 3: Chiral Resolution of Racemic Amine

Chiral resolution is a classical and widely used industrial method that involves the synthesis of the racemic amine followed by the separation of its constituent enantiomers.

Synthesis of Racemic 1-(2,4-Dichlorophenyl)ethanamine

The racemic amine is most commonly prepared via direct reductive amination of 2,4-dichloroacetophenone.[6]

Causality: This reaction proceeds in two main stages: the formation of an achiral imine intermediate from the ketone and an ammonia source, followed by the reduction of this imine to the amine.[7][8][9] Common reducing agents like sodium borohydride, sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation are effective.[10] NaBH₃CN is particularly useful as it is stable in mildly acidic conditions required for imine formation and selectively reduces the iminium ion over the ketone, allowing for a one-pot procedure.[11]

Caption: Workflow for synthesis and chiral resolution via diastereomeric salt formation.

Resolution via Diastereomeric Salt Crystallization

This technique relies on the principle that diastereomers have different physical properties, including solubility.[12]

Causality: By reacting the racemic amine (a mixture of two enantiomers) with a single enantiomer of a chiral acid (the resolving agent, e.g., L-(+)-tartaric acid), a mixture of two diastereomeric salts is formed. Due to their different crystal packing energies and solvation properties, one diastereomeric salt will typically be less soluble in a given solvent system and will preferentially crystallize, allowing for its separation by filtration. The free amine is then liberated from the isolated salt by treatment with a base.

Experimental Protocol: Diastereomeric Resolution

-

Salt Formation: The racemic amine is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of the chiral resolving agent (e.g., L-tartaric acid) is added.

-

Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can be beneficial.[12]

-

Isolation: The crystallized salt is isolated by filtration and washed with a small amount of cold solvent. The enantiomeric purity of the amine in the salt is checked by chiral HPLC.

-

Liberation: The isolated diastereomeric salt is dissolved in water, and the solution is basified (e.g., with NaOH) to deprotonate the amine.

-

Extraction: The free (S)-amine is extracted into an organic solvent, dried, and concentrated to yield the final product.

Chapter 4: Comparative Analysis

| Parameter | Biocatalytic Route | Asymmetric Chemo-catalysis | Chiral Resolution |

| Stereoselectivity | Excellent (>99% ee typical)[1][2] | Good to Excellent (often >95% de) | Depends on efficiency of separation |

| Theoretical Yield | High (approaches 100%) | High (approaches 100%) | Maximum 50% per cycle (without racemization) |

| Process Steps | Multi-step (Reduction, Activation, Amination) | Fewer steps (often one-pot) | Multi-step (Racemate synthesis, Resolution, Liberation) |

| Reagents | Enzymes, buffers, mild conditions | Chiral auxiliaries/ligands, Lewis acids, cryogenic temperatures may be needed | Stoichiometric chiral resolving agent, bulk solvents |

| Scalability | Highly scalable, common in industry[13] | Scalable, but catalyst cost/availability can be a factor | Very scalable, a traditional industrial workhorse |

| Green Chemistry | Favorable (aqueous media, mild conditions) | Variable (depends on solvent, catalyst, and temperature) | Less favorable (large solvent volumes, stoichiometric waste) |

Conclusion

The synthesis of (S)-1-(2,4-Dichlorophenyl)ethanamine can be successfully achieved through several robust and well-documented pathways. The choice of the optimal route is a strategic decision guided by project-specific requirements.

-

Biocatalytic methods stand out for their exceptional enantioselectivity and environmentally benign reaction conditions, making them a leading choice for modern, sustainable pharmaceutical manufacturing.[3][13]

-

Asymmetric chemo-catalysis , particularly using chiral auxiliaries, offers a direct and efficient route with high selectivity, well-suited for both lab-scale and industrial production.[4]

-

Chiral resolution remains a viable and powerful strategy, especially when the resolving agent is inexpensive and the crystallization is efficient. Its primary drawback is the theoretical 50% yield limit, though this can be overcome by integrating a racemization step for the unwanted enantiomer.[14]

For drug development professionals, a thorough understanding of these diverse synthetic tools is essential for making informed decisions that balance chemical efficiency, cost-effectiveness, and environmental impact in the journey to deliver novel therapeutics.

References

-

Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. ResearchGate. Available from: [Link]

-

Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. ResearchGate. Available from: [Link]

- Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Google Patents.

- Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. Google Patents.

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

-

Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. National Institutes of Health (NIH). Available from: [Link]

-

Chiral Resolution Screening. Onyx Scientific. Available from: [Link]

-

Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Available from: [Link]

-

An Update: Enzymatic Synthesis for Industrial Applications. National Institutes of Health (NIH). Available from: [Link]

-

Asymmetric synthesis and stereochemical structure-activity relationship of (R)- and (S)-8-[1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethoxy] octanoic acid heptyl ester, a potent inhibitor of allene oxide synthase. National Institutes of Health (NIH). Available from: [Link]

-

Synthesis of Amines Reductive Amination. YouTube. Available from: [Link]

-

Asymmetric Synthesis of Amines. Yale University. Available from: [Link]

-

alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. Chiral Technology Korea. Available from: [Link]

-

Reductive Amination. Organic Chemistry Tutor. Available from: [Link]

-

Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 5. 844647-34-3 | (S)-1-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride - Moldb [moldb.com]

- 6. Buy 1-(2,4-Dichlorophenyl)ethanamine | 89981-75-9 [smolecule.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. onyxipca.com [onyxipca.com]

- 13. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

An In-depth Technical Guide on the Core Mechanism of Action of (S)-1-(2,4-Dichlorophenyl)ethanamine

Executive Summary

(S)-1-(2,4-Dichlorophenyl)ethanamine is a chiral amine that has garnered significant interest within the scientific community, primarily as a crucial building block in the synthesis of advanced pharmaceutical compounds.[1][2][3] While extensive research has focused on the application of this molecule in creating potent antifungal agents and specific receptor ligands, a comprehensive understanding of its intrinsic mechanism of action remains an area of active investigation. This technical guide synthesizes the available data on structurally related compounds to infer potential mechanisms of action for (S)-1-(2,4-Dichlorophenyl)ethanamine, providing a scientifically grounded framework for researchers, scientists, and drug development professionals. We will explore its potential interactions with key cellular targets, propose detailed experimental protocols for mechanism elucidation, and present a roadmap for future research.

Introduction to (S)-1-(2,4-Dichlorophenyl)ethanamine: A Molecule of Synthetic Importance

(S)-1-(2,4-Dichlorophenyl)ethanamine is a chiral primary amine featuring a dichlorinated phenyl ring.[4] Its stereospecific configuration is of paramount importance in the synthesis of enantiomerically pure drugs, where the three-dimensional arrangement of atoms dictates the molecule's interaction with biological targets.[5][6] The presence of the dichlorophenyl group significantly influences the compound's lipophilicity and electronic properties, which are key determinants of its pharmacokinetic and pharmacodynamic profiles.

This molecule is a well-established intermediate in the synthesis of the antifungal agent luliconazole.[7][8][9][10] Furthermore, its structural motif is found in compounds designed to target sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. Given its integral role in the creation of these bioactive molecules, a deeper understanding of its own potential pharmacological activities is warranted.

Inferred Mechanisms of Action: A Multi-Target Hypothesis

Direct studies on the mechanism of action of (S)-1-(2,4-Dichlorophenyl)ethanamine are limited. However, by examining the pharmacology of its structural analogs and the targets of the compounds it is used to synthesize, we can propose several plausible mechanisms.

Modulation of Sigma-1 Receptors

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[11][12] It plays a crucial role in regulating cellular signaling, particularly calcium homeostasis, and is involved in a wide array of cellular processes, including neuronal survival and plasticity.[13][14]

Given that (S)-1-(2,4-Dichlorophenyl)ethanamine is a precursor for sigma receptor ligands, it is plausible that the molecule itself possesses an affinity for these receptors. Interaction with the sigma-1 receptor could lead to the modulation of various downstream signaling pathways.

-

Calcium Signaling: The sigma-1 receptor modulates calcium signaling through the IP3 receptor at the ER.[11] By binding to the sigma-1 receptor, (S)-1-(2,4-Dichlorophenyl)ethanamine could influence intracellular calcium levels, impacting a multitude of calcium-dependent processes.

-

Ion Channel Regulation: Sigma-1 receptors are known to regulate the activity of several voltage-gated ion channels, including K+, Na+, and Ca2+ channels.[14] This regulation can alter neuronal excitability and firing patterns.

-

Cell Survival Pathways: Activation of sigma-1 receptors has been shown to promote cell survival through the upregulation of anti-apoptotic proteins and the activation of pro-survival signaling cascades like the Akt and Nrf2 pathways.[15]

Caption: Proposed Sigma-1 Receptor Signaling Pathway for (S)-1-(2,4-Dichlorophenyl)ethanamine.

Interaction with Neurotransmitter Transporters

The phenethylamine scaffold is a common feature in many centrally acting drugs that target monoamine neurotransmitter transporters.[16][17] These transporters are responsible for the reuptake of neurotransmitters such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft, thereby terminating their signaling.[18][19][20]

The structural similarity of (S)-1-(2,4-Dichlorophenyl)ethanamine to known monoamine transporter ligands suggests that it may act as an inhibitor of one or more of these transporters. Inhibition of neurotransmitter reuptake would lead to increased concentrations of the respective neurotransmitter in the synapse, potentiating its effects. The dichlorophenyl substitution pattern would likely influence the potency and selectivity of this interaction.

Experimental Protocols for Mechanism of Action Elucidation

To move from inferred mechanisms to definitive evidence, a systematic experimental approach is required. The following protocols provide a framework for characterizing the pharmacological profile of (S)-1-(2,4-Dichlorophenyl)ethanamine.

Receptor Binding Assays

Objective: To determine the binding affinity of (S)-1-(2,4-Dichlorophenyl)ethanamine for the sigma-1 receptor and a panel of neurotransmitter transporters.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from cell lines or tissues endogenously expressing or recombinantly overexpressing the target receptors (e.g., CHO cells for human sigma-1 receptor, HEK293 cells for human DAT, NET, SERT).

-

Radioligand Binding: Incubate the membrane preparations with a specific radioligand for each target (e.g., [³H]-(+)-pentazocine for sigma-1, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of (S)-1-(2,4-Dichlorophenyl)ethanamine.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of (S)-1-(2,4-Dichlorophenyl)ethanamine that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data for (S)-1-(2,4-Dichlorophenyl)ethanamine

| Target | Radioligand | Kᵢ (nM) |

| Sigma-1 Receptor | [³H]-(+)-pentazocine | 50 |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | >10,000 |

| Norepinephrine Transporter (NET) | [³H]nisoxetine | 850 |

| Serotonin Transporter (SERT) | [³H]citalopram | 1200 |

Cell-Based Functional Assays

Objective: To determine whether (S)-1-(2,4-Dichlorophenyl)ethanamine acts as an agonist, antagonist, or allosteric modulator at the sigma-1 receptor.

Methodology (Calcium Mobilization Assay):

-

Cell Culture and Loading: Culture cells expressing the sigma-1 receptor (e.g., NG-108 cells) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Treatment: Treat the cells with varying concentrations of (S)-1-(2,4-Dichlorophenyl)ethanamine alone (to test for agonist activity) or in combination with a known sigma-1 receptor agonist (e.g., PRE-084) to test for antagonist activity.

-

Fluorescence Measurement: Measure changes in intracellular calcium concentration using a fluorescence plate reader or microscope.

-

Data Analysis: Generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Sources

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 2. Chiral Building Blocks- Asymmetric Synthesis| Ambeed [ambeed.com]

- 3. Chiral Amines - Pharmaceutical Building Blocks (2) [myskinrecipes.com]

- 4. (S)-1-(2,4-Dichlorophenyl)ethanamine | C8H9Cl2N | CID 2496562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. CN103044192A - Method for synthesizing luliconazole intermediate-(S)-2,4-dichloro-1-(1,2-dichloroethyl) benzene - Google Patents [patents.google.com]

- 8. air.unimi.it [air.unimi.it]

- 9. A Process For Preparation Of Luliconazole [quickcompany.in]

- 10. CN105566309A - Method for synthesizing Luliconazole - Google Patents [patents.google.com]

- 11. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Neurotransmitter transporters and their impact on the development of psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Physiology and Pharmacology of Neurotransmitter Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neurotransmitter transporter - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

(S)-1-(2,4-Dichlorophenyl)ethanamine solubility data

An In-depth Technical Guide to the Solubility of (S)-1-(2,4-Dichlorophenyl)ethanamine

Authored by: A Senior Application Scientist

Abstract

(S)-1-(2,4-Dichlorophenyl)ethanamine is a chiral primary amine and a key intermediate in the synthesis of various pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) sertraline.[1][2][3] A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, purification processes, and ultimately, the yield and purity of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the physicochemical properties of (S)-1-(2,4-Dichlorophenyl)ethanamine, a theoretical assessment of its solubility in various solvent systems, and detailed, field-proven experimental protocols for determining its solubility. This document is intended for researchers, scientists, and drug development professionals to establish robust and reproducible processes involving this critical intermediate.

Introduction: The Critical Role of Solubility in Pharmaceutical Synthesis

In the multi-step synthesis of complex molecules like sertraline, the solubility of intermediates such as (S)-1-(2,4-Dichlorophenyl)ethanamine dictates several critical process parameters. These include:

-

Reaction Kinetics: The rate of a chemical reaction is often dependent on the concentration of the reactants in solution. Poor solubility can lead to sluggish or incomplete reactions.

-

Purification Efficiency: Crystallization, a common method for purifying intermediates, is fundamentally a solubility-driven process. Knowledge of solubility in different solvents and at various temperatures is essential for developing an effective crystallization protocol that removes impurities.

-

Process Safety and Handling: Understanding solubility is crucial for preventing precipitation in transfer lines or reactors, which can cause blockages and operational hazards.

-

Waste Reduction and Green Chemistry: Selecting solvents in which the compound has optimal solubility can lead to more efficient processes, reducing the overall solvent volume and waste generated.[3]

This guide will provide the foundational knowledge and practical methodologies to characterize the solubility of (S)-1-(2,4-Dichlorophenyl)ethanamine, enabling scientists to make informed decisions in their development workflows.

Physicochemical Properties of (S)-1-(2,4-Dichlorophenyl)ethanamine

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. The key parameters for (S)-1-(2,4-Dichlorophenyl)ethanamine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₉Cl₂N | [4] |

| Molecular Weight | 190.07 g/mol | [4] |

| Appearance | Colorless to pale brown liquid | [5][6] |

| Boiling Point | 256.4 ± 25.0 °C (at 760 mmHg) | [7] |

| Density | 1.262 ± 0.06 g/cm³ | [5] |

| Computed XLogP3-AA | 2.4 | [4] |

| CAS Number | 133492-69-0 | [4] |

The presence of the dichlorophenyl group imparts a significant degree of lipophilicity to the molecule, as indicated by the computed XLogP3-AA value of 2.4.[4] This suggests a preference for non-polar or moderately polar environments. The primary amine group, however, is capable of hydrogen bonding and can act as a base, which will influence its solubility in protic and acidic media.

Theoretical Solubility Profile

-

High Solubility: Expected in non-polar aromatic solvents (e.g., toluene, xylene) and chlorinated solvents (e.g., dichloromethane, chloroform) due to the dichlorophenyl group.[8] Moderately polar solvents that can accommodate both the aromatic ring and the amine group, such as ethers (e.g., diethyl ether, THF) and some alcohols (e.g., n-butanol), are also likely to be good solvents.[1]

-

Moderate Solubility: Expected in polar aprotic solvents like ethyl acetate and acetone.[8] Shorter-chain alcohols such as ethanol and methanol may also be suitable, though the solubility might be less than in more non-polar solvents.[5][9]

-

Low to Insoluble: The compound is expected to have low solubility in water due to its significant non-polar character.[9] Its solubility in highly polar, non-hydrogen bonding solvents like acetonitrile may also be limited.

It is important to note that the hydrochloride salt of this amine, (S)-1-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride, will exhibit a significantly different solubility profile, with increased solubility in polar solvents.[10]

Factors Influencing Solubility

Several environmental factors can be manipulated to modulate the solubility of (S)-1-(2,4-Dichlorophenyl)ethanamine.

Effect of pH

As a primary amine, (S)-1-(2,4-Dichlorophenyl)ethanamine is a weak base. In acidic aqueous solutions, the amine group will be protonated to form the corresponding ammonium salt. This salt will be significantly more polar than the free base and, consequently, will exhibit higher solubility in water and other polar protic solvents. This pH-dependent solubility is a critical factor that can be leveraged during extractions and purifications. For instance, the compound can be extracted from an organic solvent into an acidic aqueous phase, and then recovered by basifying the aqueous phase to precipitate the free amine.

Effect of Temperature

The dissolution of a solid in a liquid is typically an endothermic process, meaning that solubility tends to increase with temperature. This relationship is the basis for recrystallization as a purification technique. By dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution and then allowing it to cool, the compound will crystallize out of the solution, ideally leaving impurities behind. The precise temperature-solubility profile must be determined experimentally for each solvent system.

Experimental Determination of Solubility

The following section provides a robust, step-by-step protocol for determining the solubility of (S)-1-(2,4-Dichlorophenyl)ethanamine. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[8]

Materials and Equipment

-

(S)-1-(2,4-Dichlorophenyl)ethanamine (of known purity)

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, toluene, dichloromethane, ethyl acetate, acetonitrile, hexane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and a validated analytical method for the compound.

Experimental Workflow: Isothermal Shake-Flask Method

The general workflow for the isothermal shake-flask method is depicted below.

Sources

- 1. WO2006091732A1 - Processes for preparing sertraline - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. datapdf.com [datapdf.com]

- 4. (S)-1-(2,4-Dichlorophenyl)ethanamine | C8H9Cl2N | CID 2496562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rvrlabs.com [rvrlabs.com]

- 6. make-chem.com [make-chem.com]

- 7. Buy 1-(2,4-Dichlorophenyl)ethanamine | 89981-75-9 [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. 1-(2,4-Dichlorophenyl)-Ethylamine: Properties, Uses, Safety Data & Supplier Guide | Buy High Purity Chemicals Online China [nj-finechem.com]

- 10. 844647-34-3 | (S)-1-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride - Moldb [moldb.com]

Chiral purity of (S)-1-(2,4-Dichlorophenyl)ethanamine

An In-Depth Technical Guide to the Determination of Chiral Purity of (S)-1-(2,4-Dichlorophenyl)ethanamine

Foreword: The Imperative of Stereochemical Control

In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. The differential interaction of enantiomers with a chiral biological environment can lead to vastly different outcomes, with one enantiomer providing the therapeutic benefit while the other may be inactive or, in worst-case scenarios, harmful. (S)-1-(2,4-Dichlorophenyl)ethanamine stands as a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Consequently, the rigorous control and accurate determination of its chiral purity are paramount, ensuring the safety, efficacy, and quality of the final drug product. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for approaching this analytical challenge, grounded in established scientific principles and regulatory expectations.

The Synthetic Origin: A Predictive Tool for Impurity Profiling

A robust analytical method is not designed in a vacuum. It is predicated on a thorough understanding of the chemical entity and its synthetic pathway. The synthesis of (S)-1-(2,4-Dichlorophenyl)ethanamine, or its precursor (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, typically proceeds via asymmetric synthesis to favor the desired (S)-enantiomer.

Common approaches include the stereoselective reduction of a prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. While chemical methods exist, they can present challenges in achieving high enantiomeric excess (ee).[1] Biocatalytic methods, employing enzymes like ketoreductases, have emerged as a superior alternative, often achieving excellent conversion and high optical purity (>99% ee).[2]

Causality in Experimental Choice: The choice of a synthetic route directly informs the analytical strategy. An asymmetric synthesis inherently implies that the primary chiral impurity will be the undesired (R)-1-(2,4-Dichlorophenyl)ethanamine. Therefore, the primary goal of the analytical method is to achieve a baseline separation of these two enantiomers, allowing for the precise quantification of the (R)-form. Secondary consideration must be given to achiral impurities stemming from starting materials or side reactions.

The Cornerstone of Chiral Analysis: High-Performance Liquid Chromatography (HPLC)

Chromatography is the most powerful and widely adopted technique for resolving enantiomers, with chiral HPLC being the preeminent tool in the pharmaceutical industry.[3] The separation relies on the differential, transient diastereomeric complexes formed between the enantiomers and a chiral stationary phase (CSP). For chiral recognition to occur, a minimum of three simultaneous interactions between the analyte and the CSP are required, a principle known as the "three-point-interaction rule".[4]

A Logical Workflow for Chiral Method Development

Developing a reliable chiral separation method is a systematic process. The following workflow outlines a field-proven approach, beginning with broad screening and culminating in a fine-tuned, optimized method.

Sources

Methodological & Application

HPLC method for chiral separation of (S)-1-(2,4-Dichlorophenyl)ethanamine

An Application Note for the Enantiomeric Purity Determination of (S)-1-(2,4-Dichlorophenyl)ethanamine by Chiral High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (S)-1-(2,4-Dichlorophenyl)ethanamine from its (R)-enantiomer. The enantiomeric purity of chiral amines is a critical quality attribute in pharmaceutical development and manufacturing. This guide provides a step-by-step protocol, explains the scientific rationale behind the method development, and offers insights for researchers and drug development professionals. The method utilizes a polysaccharide-based chiral stationary phase, which demonstrates excellent selectivity and resolution for this class of compounds.

Introduction: The Imperative of Chiral Separation

In the pharmaceutical and agrochemical industries, the stereochemistry of a molecule is paramount. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1] One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drug substances.[2]

1-(2,4-Dichlorophenyl)ethanamine is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the enantiomeric excess (e.e.) of the desired (S)-enantiomer is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and widely employed technique for this purpose, offering direct, reliable, and sensitive analysis.[1][2]

This document presents a detailed methodology for the separation of (S)- and (R)-1-(2,4-Dichlorophenyl)ethanamine, leveraging a cellulose-based CSP to achieve baseline resolution.

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The direct separation of enantiomers is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector, which is immobilized on the stationary phase.[1] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad enantiorecognition capabilities across a vast range of chemical structures.[3][4]

The selected stationary phase for this method is Lux® Cellulose-1 , which consists of cellulose tris(3,5-dimethylphenylcarbamate) coated onto a silica support.[5] The chiral recognition mechanism is multifactorial, relying on a combination of intermolecular interactions:

-

Hydrogen Bonding: The carbamate linkages on the CSP can act as hydrogen bond donors and acceptors, interacting with the primary amine of the analyte.

-

π-π Interactions: The electron-rich 3,5-dimethylphenyl groups on the selector can interact with the dichlorophenyl ring of the analyte.

-

Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to the interaction.

-

Steric Hindrance: The enantiomers fit differently into the chiral grooves or cavities formed by the helical structure of the polysaccharide derivative, leading to a difference in interaction energy and, consequently, a difference in retention time.

For basic analytes like 1-(2,4-Dichlorophenyl)ethanamine, peak shape can be compromised by strong interactions with residual acidic silanols on the silica surface. To mitigate this, a small amount of a basic additive, such as Diethylamine (DEA), is incorporated into the mobile phase.[6][7] The DEA acts as a competitor for these active sites, preventing peak tailing and ensuring symmetrical, well-defined chromatographic peaks.

Experimental Protocol

This section provides a detailed, step-by-step protocol for performing the chiral separation.

Materials and Instrumentation

-

Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

-

Column: Lux® 5 µm Cellulose-1, 250 x 4.6 mm (Phenomenex, P/N: 00G-4459-E0 or equivalent). A guard column is highly recommended to prolong column life.[8][9][10]

-

Chemicals:

-

n-Hexane (HPLC Grade)

-

2-Propanol (IPA) (HPLC Grade)

-

Diethylamine (DEA) (Reagent Grade or higher)

-

(S)-1-(2,4-Dichlorophenyl)ethanamine reference standard

-

Racemic 1-(2,4-Dichlorophenyl)ethanamine

-

Solution Preparation

-

Mobile Phase Preparation:

-

Carefully measure 900 mL of n-Hexane and 100 mL of 2-Propanol into a suitable solvent reservoir.

-

Add 1.0 mL of Diethylamine (DEA) to the mixture. This corresponds to a final concentration of 0.1% DEA in the total mobile phase.

-

Mix thoroughly and degas the solution using sonication or vacuum filtration. The final mobile phase composition is n-Hexane / 2-Propanol / DEA (90:10:0.1, v/v/v) .

-

-

Sample Preparation (System Suitability):

-

Prepare a stock solution of racemic 1-(2,4-Dichlorophenyl)ethanamine at a concentration of 1.0 mg/mL.

-

The recommended diluent is the mobile phase itself to ensure solvent compatibility.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Sample Preparation (Analyte):

-

Accurately weigh and dissolve the (S)-1-(2,4-Dichlorophenyl)ethanamine sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for quick reference.

| Parameter | Condition |

| HPLC Column | Lux® 5 µm Cellulose-1, 250 x 4.6 mm |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Mobile Phase |

| Expected Elution Order | The (S)-enantiomer is expected to elute before the (R)-enantiomer under these conditions (verification with a pure standard is required). |

Visualization of the Analytical Workflow

The following diagram outlines the logical flow of the experimental protocol, from initial preparation to final data analysis.

Caption: Workflow for Chiral HPLC Analysis.

Expected Results and System Suitability

When injecting the racemic standard, the chromatogram should exhibit two well-separated peaks corresponding to the (S)- and (R)-enantiomers.

-

Resolution (Rs): The resolution between the two enantiomeric peaks should be greater than 1.5, indicating baseline separation.

-

Tailing Factor (Tf): The tailing factor for each peak should be between 0.8 and 1.5.

-

Enantiomeric Purity Calculation: The enantiomeric purity of the (S)-enantiomer sample is calculated based on the peak areas from the resulting chromatogram using the following formula:

% Enantiomeric Purity = [Area(S) / (Area(S) + Area(R))] x 100%

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and efficient means for the chiral separation of (S)-1-(2,4-Dichlorophenyl)ethanamine. The use of a Lux® Cellulose-1 chiral stationary phase in normal phase mode with a basic additive yields excellent resolution and peak symmetry. This protocol is directly applicable for quality control in manufacturing, for reaction monitoring in process development, and for purity assessment in research laboratories, ensuring that the stereochemical integrity of this critical pharmaceutical intermediate is accurately determined.

References

- Phenomenex. (n.d.). Chiral HPLC Separations.

-

Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]

- Phenomenex. (n.d.). The Chiral Notebook.

-

Yu, J., Ryoo, D. H., Lee, J. M., & Ryoo, J. J. (2016). Synthesis and Application of C2 and C3 Symmetric (R)‐Phenylglycinol‐Derived Chiral Stationary Phases. Chirality, 28(3), 186–191. Retrieved from [Link]

- Chiral Technologies. (2013). Instruction manual for CHIRALPAK® AD-H.

- Phenomenex. (n.d.). APPLICATIONS - Lux Cellulose-1 and Lux Cellulose-2.

-

Cirilli, R., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8533. Retrieved from [Link]

- Hodgson, R., Lomas, S., & Jacob, M. (n.d.). Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode. Phenomenex.

- Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS.

-

Doneanu, A., et al. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis, 152, 123-131. Retrieved from [Link]

-

Chen, Y.-C., et al. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Processes, 6(11), 224. Retrieved from [Link]

- Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® and CHIRALCEL® columns for SFC.

- Phenomenex. (n.d.). Alternative Selectivity of Lux® Cellulose-1 and Cellulose-2.

-

Request PDF. (2025). Entioseparation of some clinically used drugs by HPLC using cellulose Tris (3,5-dichlorophenylcarbamate) chiral stationary phase. ResearchGate. Retrieved from [Link]

-

Regis Technologies, Inc. (n.d.). PIRKLE CHIRAL STATIONARY PHASES. Retrieved from [Link]

- Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H.

- Phenomenex. (n.d.). Lux Cellulose-1 Brochure.

-

Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. International Journal of Molecular Sciences, 25(6), 3465. Retrieved from [Link]

-

Daicel Corporation. (n.d.). Daicel Chiral HPLC Catalogue. Velocity Scientific Solutions. Retrieved from [Link]

-

CTK. (2018). [Application]alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. Retrieved from [Link]

-

Wang, Y., et al. (2021). Analytical Separation of Closantel Enantiomers by HPLC. Molecules, 26(23), 7280. Retrieved from [Link]

Sources

- 1. eijppr.com [eijppr.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 5. phenomenex.com [phenomenex.com]

- 6. chiraltech.com [chiraltech.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. hplc.eu [hplc.eu]

- 9. ct-k.com [ct-k.com]

- 10. hplc.eu [hplc.eu]

The Strategic deployment of (S)-1-(2,4-Dichlorophenyl)ethanamine in Contemporary Medicinal Chemistry

Introduction: The Significance of Chiral Amines in Drug Design

In the landscape of modern drug discovery, the emphasis on stereochemistry is paramount. The biological activity of a chiral molecule is often confined to a single enantiomer, with its counterpart, the distomer, exhibiting significantly reduced or even undesirable off-target effects. (S)-1-(2,4-Dichlorophenyl)ethanamine stands out as a pivotal chiral building block, a testament to the strategic importance of enantiomerically pure amines in the synthesis of complex therapeutic agents.[1] Its utility is rooted in the precise three-dimensional arrangement of its substituents, which enables the construction of molecules with high affinity and selectivity for their biological targets. This guide provides an in-depth exploration of the applications and methodologies surrounding this versatile intermediate, offering researchers and drug development professionals a practical framework for its implementation in their synthetic endeavors.

The dichlorinated phenyl ring of (S)-1-(2,4-Dichlorophenyl)ethanamine is a common feature in many pharmacologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. This structural motif is frequently found in antifungal,[2] anti-inflammatory,[3] and anticancer agents.[4] The primary amine functionality serves as a versatile handle for the introduction of diverse molecular scaffolds, allowing for the systematic exploration of chemical space and the optimization of lead compounds.

This document will detail the critical aspects of working with (S)-1-(2,4-Dichlorophenyl)ethanamine, from its enantioselective synthesis and resolution to its application in the construction of marketed drugs. Furthermore, we will provide robust analytical protocols for the determination of its enantiomeric purity, a critical parameter in the development of single-enantiomer pharmaceuticals.

Part 1: Enantioselective Synthesis & Chiral Resolution

The provision of (S)-1-(2,4-Dichlorophenyl)ethanamine in high enantiomeric purity is the foundational step for its successful application in medicinal chemistry. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis: The Direct Approach

Asymmetric synthesis offers the most elegant and atom-economical route to a single enantiomer. The asymmetric reduction of a prochiral ketone, 2,4-dichloroacetophenone, is a common and effective strategy. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a powerful method for achieving high enantioselectivity in the synthesis of chiral alcohols, which can then be converted to the corresponding amine.[5]

Chiral Resolution: A Classical and Robust Technique

Chiral resolution remains a widely practiced and reliable method for obtaining enantiomerically pure amines on both laboratory and industrial scales.[6] This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[7]

One of the most common and cost-effective resolving agents for amines is (+)-tartaric acid.[8][9] The reaction of racemic 1-(2,4-Dichlorophenyl)ethanamine with (+)-tartaric acid will form two diastereomeric salts: [(S)-amine·(+)-tartrate] and [(R)-amine·(+)-tartrate]. Due to their different spatial arrangements, these salts have distinct crystal lattice energies and, consequently, different solubilities in a given solvent system, enabling their separation.[7]

Protocol 1: Chiral Resolution of (±)-1-(2,4-Dichlorophenyl)ethanamine using (+)-Tartaric Acid

This protocol outlines a standard procedure for the resolution of racemic 1-(2,4-Dichlorophenyl)ethanamine.

Materials:

-

(±)-1-(2,4-Dichlorophenyl)ethanamine

-

(+)-Tartaric acid

-

Methanol

-

10% Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Salt Formation:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-1-(2,4-Dichlorophenyl)ethanamine in 100 mL of methanol.

-

In a separate beaker, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with gentle stirring.

-

Allow the mixture to cool to room temperature and then place it in an ice bath for 1-2 hours to facilitate crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol.

-

Dry the crystals to a constant weight. This will be the diastereomerically enriched salt.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the dried diastereomeric salt in 50 mL of water.

-

While stirring, add 10% sodium hydroxide solution dropwise until the solution becomes basic (pH > 10), which will liberate the free amine.

-

Extract the aqueous layer three times with 30 mL portions of diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched (S)-1-(2,4-Dichlorophenyl)ethanamine.

-

-

Determination of Enantiomeric Purity:

-

The enantiomeric excess (ee) of the resulting amine should be determined by chiral HPLC analysis (see Protocol 3).

-

Part 2: Application in the Synthesis of Therapeutic Agents

The true value of (S)-1-(2,4-Dichlorophenyl)ethanamine is realized in its role as a key intermediate in the synthesis of complex drug molecules. Its pre-defined stereochemistry is transferred to the final product, ensuring the desired pharmacological activity. A prominent example is in the synthesis of antifungal agents.

Case Study: Synthesis of Sertaconazole

Sertaconazole is a topical antifungal agent of the imidazole class used to treat skin infections.[10] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] The synthesis of Sertaconazole utilizes a chiral alcohol derivative, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, which can be prepared from (S)-1-(2,4-Dichlorophenyl)ethanamine.

Protocol 2: Synthesis of Sertaconazole Intermediate

This protocol outlines the synthesis of a key intermediate for Sertaconazole, starting from a derivative of (S)-1-(2,4-Dichlorophenyl)ethanamine.

Workflow Diagram:

Caption: Synthetic pathway to Sertaconazole.

Materials:

-

(S)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (prepared from the corresponding amine)

-

3-Bromomethyl-7-chlorobenzo[b]thiophene

-

Sodium hydroxide

-

Tetrabutylammonium chloride (Phase Transfer Catalyst)

-

Toluene

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

Reaction:

-

Heat the mixture to 80°C and stir vigorously for 4 hours.[11]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.[11]

-

Filter and concentrate the organic phase under reduced pressure to obtain crude Sertaconazole.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure Sertaconazole.[11]

-

Part 3: Analytical Characterization

Ensuring the enantiomeric purity of (S)-1-(2,4-Dichlorophenyl)ethanamine is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Principles of Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a racemic compound. This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification.

Protocol 3: Chiral HPLC Method for Enantiomeric Purity of (S)-1-(2,4-Dichlorophenyl)ethanamine

This protocol provides a general method for the chiral separation of 1-(2,4-Dichlorophenyl)ethanamine enantiomers. Method optimization may be required depending on the specific column and HPLC system used.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase Column (e.g., Chiralpak® series or equivalent).

Chromatographic Conditions (Typical):

| Parameter | Value |

| Column | Chiralpak® IG-3 (250 x 4.6 mm, 3 µm) or equivalent |

| Mobile Phase | 10 mM Ammonium acetate and Methanol (30:70, v/v) |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 284 nm |

| Injection Volume | 10 µL |

Procedure:

-

Sample Preparation:

-

Prepare a solution of the synthesized (S)-1-(2,4-Dichlorophenyl)ethanamine in the mobile phase at a concentration of approximately 1 mg/mL.

-

Prepare a solution of the racemic 1-(2,4-Dichlorophenyl)ethanamine as a reference standard.

-

-

Analysis:

-

Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

-

Inject the sample solution and integrate the peak areas for both enantiomers.

-

-

Calculation of Enantiomeric Excess (ee):

-

Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of (S) enantiomer - Area of (R) enantiomer) / (Area of (S) enantiomer + Area of (R) enantiomer) ] x 100

-

Part 4: Broader Applications in Drug Discovery

The utility of (S)-1-(2,4-Dichlorophenyl)ethanamine and its derivatives extends beyond antifungal agents. The 2,4-dichlorophenyl motif is present in a variety of compounds with diverse pharmacological activities.

-

Anti-inflammatory Agents: Derivatives have been investigated for their anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.[3]

-

Cannabinoid Receptor Inverse Agonists: Certain pyrazole derivatives incorporating the 1-(2,4-dichlorophenyl) moiety have been identified as potential peripheral cannabinoid-1 receptor inverse agonists, with applications in the treatment of obesity.[12]

-

Anticancer Agents: The sulfonamide derivatives of various heterocyclic compounds have shown promising anti-tumor activity in vitro and in vivo.[4] The incorporation of the dichlorophenyl ethanamine scaffold into such molecules is an area of active research.

Logical Relationship Diagram:

Caption: Applications of the core building block.

Conclusion

(S)-1-(2,4-Dichlorophenyl)ethanamine is a chiral building block of significant strategic importance in medicinal chemistry. Its value lies in its pre-defined stereochemistry and the versatile reactivity of its primary amine group, which allows for its incorporation into a wide array of complex molecular architectures. The protocols and application examples provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, resolution, and analytical characterization is essential for leveraging its full potential in the drug discovery and development pipeline.

References

-

MDPI. (n.d.). Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]

- Google Patents. (n.d.). CN1358719A - Process for synthesizing sertaconazole.

- Google Patents. (n.d.). WO2019150383A1 - A process for preparation of luliconazole.

-

ResearchGate. (n.d.). Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

PubChem. (n.d.). (S)-1-(2,4-Dichlorophenyl)ethanamine. Retrieved from [Link]

- Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

-

ResearchGate. (n.d.). A Pharmacological Study of N,N-Diethyl-[5-(2,4-Dichlorophenyl)-4-Thiapentyl] Amine Hydrochloride*. Retrieved from [Link]

-

ResearchGate. (n.d.). An Easy, Efficient and Improved Synthesis of Sertaconazole Nitrate. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. Retrieved from [Link]

- Google Patents. (n.d.). CN104860933A - Synthesis method of Sertaconazole nitrate.

-

Justia Patents. (n.d.). Process for preparation of luliconazole. Retrieved from [Link]

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

-

Yale University. (n.d.). Asymmetric Synthesis of Amines - Ellman Laboratory. Retrieved from [Link]

-